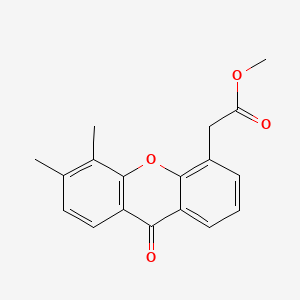

bpV(phen)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

bpV(phen) is a potent, broad-spectrum protein tyrosine phosphatase (PTP) and PTEN inhibitor . It is an insulin receptor kinase activator . It has been found to inhibit the proliferation of the protozoan parasite Leishmania in vitro .

Chemical Reactions Analysis

bpV(phen) is known to inhibit protein tyrosine phosphatases (PTP) and PTEN, and it activates the insulin receptor kinase . It has been found to inhibit the proliferation of the protozoan parasite Leishmania in vitro . It also induces the secretion of a large number of chemokines and pro-inflammatory cytokines, and it activates a Th1-type pathway (IL-12, IFNγ) .

Physical and Chemical Properties Analysis

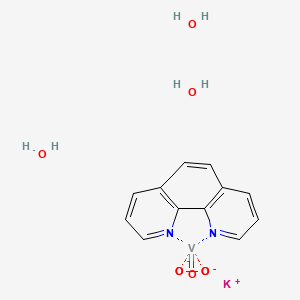

The molecular formula of bpV(phen) is C12H8KN2O5V, and its molecular weight is 350.24 . It is a solid substance . The product is recommended to be stored under the conditions specified in the Certificate of Analysis .

Scientific Research Applications

Autophagy, Apoptosis, and Pyroptosis Regulation : bpV(phen) has been shown to induce apoptosis and pyroptosis and disrupt the p62-HDAC6 protein interaction, which suppresses the acetylated microtubule-dependent degradation of autophagosomes. This indicates its potential role in autophagy regulation (Chen et al., 2015).

Control of Leishmaniasis Progression : bpV(phen) has been found to control the progression of leishmaniasis by modulating nitric oxide (NO)-dependent microbicidal action. This suggests its use in infectious disease treatment (Matte et al., 2000).

Impact on MAPK Activation : It activates the MAPK pathways in PC12 cells, influencing cell proliferation and toxicity. This suggests a role in cellular signaling and neurobiology (Cerovac et al., 1999).

Antiproliferative Action in Leukemic Cells : bpV(phen) has been shown to inhibit proliferation, induce differentiation, and cause apoptotic cell death in human leukemic cells. This points to its potential use in cancer research and therapy (Ban et al., 2000).

Drug Delivery Across Epithelial Barriers : It has been used to study the impact of epithelial barriers on cellular metabolism, indicating its relevance in drug delivery and pharmacokinetics (Brand et al., 2004).

DNA Cleavage : bpV(phen) has been studied for its ability to induce chemical and photochemical cleavage of DNA, suggesting applications in molecular biology and genetic research (Hiort et al., 1995).

Neuroprotection and Spinal Cord Injury Treatment : It has shown potential in promoting the survival of retinal ganglion cells and as a neuroprotective treatment after spinal cord injury, indicating its applications in neurology and trauma medicine (Chan, 2019; Nakashima et al., 2008).

Angiogenesis Inhibition : bpV(phen) has been found to inhibit angiogenesis, which is vital in cancer therapy and the study of vascular diseases (Doillon et al., 2004).

Mechanism of Action

Target of Action

The primary target of bpV(phen) (potassium hydrate) is PTEN (Phosphatase and Tensin Homolog) , a tumor suppressor phosphatase involved in cell cycle regulation . PTEN plays a crucial role in cellular processes such as growth, proliferation, and survival. The compound also targets other protein tyrosine phosphatases (PTPs) like PTP-β and PTP-1β .

Mode of Action

bpV(phen) acts as an inhibitor of PTEN and other PTPs. It selectively inhibits PTEN with an IC50 value of 38 nM, compared to 343 nM for PTP-β and 920 nM for PTP-1β . By inhibiting these phosphatases, bpV(phen) can influence the regulation of the cell cycle and other cellular processes.

Biochemical Pathways

bpV(phen) impacts several biochemical pathways. By inhibiting PTEN and other PTPs, it can activate the insulin receptor kinase (IRK) and promote downstream signaling, including the activation of PI3-kinase . This can lead to changes in cell growth, proliferation, and survival.

Pharmacokinetics

Its solubility in water (20 mg/ml) suggests that it may have good bioavailability .

Result of Action

The inhibition of PTEN and other PTPs by bpV(phen) can lead to various cellular effects. For instance, it has been shown to have anti-inflammatory effects in oxidative stress, including inhibitory effects on oxidative stress-induced cardiomyocyte injury . These effects may be partially modulated by the action of reactive oxygen species (ROS) on PTEN .

Safety and Hazards

bpV(phen) may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with skin or eyes, it is recommended to rinse with plenty of water and consult a physician . If inhaled or swallowed, medical attention should be sought immediately . It is advised to avoid breathing dust, mist, or gas, and to ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

bpV(phen) (potassium hydrate) interacts with several enzymes and proteins. It inhibits protein tyrosine phosphatases (PTPs), particularly PTEN, with an IC50 value of 38 nM . It also inhibits the vascular endothelial PTP, PTP-β (IC50 = 343 nM), and PTP-1β (IC50 = 920 nM) . At a concentration of 0.1 mM, bpV(phen) inhibits SH2 domain-containing inositol 5’-phosphatase-2 .

Cellular Effects

bpV(phen) (potassium hydrate) has significant effects on various types of cells and cellular processes. By inhibiting insulin receptor kinase-associated PTPs, bpV(phen) activates the insulin receptor tyrosine kinase and promotes downstream signaling, including activation of PI3-kinase .

Molecular Mechanism

The molecular mechanism of action of bpV(phen) (potassium hydrate) involves its binding interactions with biomolecules and its effects on enzyme inhibition or activation. It inhibits several different protein tyrosine phosphatases (PTPs), with selectivity for PTEN . It also inhibits the vascular endothelial PTP, PTP-β, and PTP-1β . At 0.1 mM, bpV(phen) inhibits SH2 domain-containing inositol 5’-phosphatase-2 .

Properties

IUPAC Name |

potassium;oxovanadium;1,10-phenanthroline;diperoxide;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.K.2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;;;3*1H2;;/q;+1;2*-2;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKKVRTYBGPOAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[O-][O-].[O-][O-].O=[V].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14KN2O8V-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of bpV(phen)?

A: BpV(phen) primarily targets protein tyrosine phosphatases (PTPs). [, , ] It exerts its effects by inhibiting the activity of these enzymes. [, , , ]

Q2: How does bpV(phen) affect insulin signaling?

A: BpV(phen) exhibits insulin-mimetic properties by inhibiting PTPs associated with the insulin receptor kinase (IRK). [, ] This inhibition prevents the dephosphorylation of IRK, leading to prolonged activation of the IRK and downstream insulin signaling pathways. [, , , ]

Q3: Does bpV(phen) influence glucose metabolism?

A: Yes, bpV(phen) demonstrates insulin-like effects on glucose metabolism. Research suggests that it can stimulate glucose transport into skeletal muscle [], promote glycogen synthesis [, ], and inhibit hepatic glucose output. []

Q4: How does bpV(phen) affect the PI3K/Akt pathway?

A: BpV(phen) can influence the PI3K/Akt pathway by inhibiting PTEN (phosphatase and tensin homolog deleted on chromosome ten), a negative regulator of PI3K. [, , ] This inhibition leads to increased Akt phosphorylation and activation of downstream targets. []

Q5: Can bpV(phen) impact mitogen-activated protein kinase (MAPK) pathways?

A: Yes, studies have shown that bpV(phen) can activate MAPKs, including ERK1/2, JNK, and p38. [, , , ] This activation is thought to occur through the inhibition of specific PTPs involved in the negative regulation of MAPK pathways. []

Q6: What is the molecular formula and weight of bpV(phen)?

A: The molecular formula of bpV(phen) is C12H8N2O7V·K. It has a molecular weight of 402.3 g/mol. []

Q7: Are there any spectroscopic data available for bpV(phen)?

A: Yes, spectroscopic characterization of bpV(phen) has been performed using various techniques, including 51V NMR, 1H NMR, 13C NMR, ESI-MS, and IR spectroscopy. [] These techniques have been used to study its structure, stability, and interactions in solution. [, ]

Q8: Does bpV(phen) possess catalytic properties?

A: BpV(phen) itself does not exhibit inherent catalytic activity. Its mode of action primarily involves the inhibition of catalytic activity of its target enzymes, the PTPs. [, , , ]

Q9: Have computational approaches been used to study bpV(phen)?

A: While the provided research does not offer detailed insights into computational studies on bpV(phen), its interactions with imidazole in solution have been investigated using NMR techniques, providing insights into its structure-activity relationship. [] Further computational studies could explore its binding mode with target PTPs and facilitate the design of more potent and selective inhibitors.

Q10: How do structural modifications of bpV(phen) affect its activity?

A: Research comparing bpV(phen) with other peroxovanadium compounds, like bpV(pic), highlights the influence of the ancillary ligand on both potency and tissue selectivity. [] This suggests that modifications to the ancillary ligand could be explored to optimize its pharmacological properties. []

Q11: Are there specific formulation strategies mentioned for bpV(phen)?

A: The research mentions the use of bpV(phen) in transdermal drug delivery systems, indicating its potential for non-invasive administration. [] Further research is needed to explore and optimize formulations to enhance its stability, solubility, and bioavailability for different routes of administration.

Q12: What are the effects of bpV(phen) on cell survival?

A: BpV(phen) exhibits a bimodal effect on cell survival. It demonstrates survival-enhancing effects at lower concentrations, likely by activating ERK signaling. [] Conversely, at higher concentrations, it can induce cell death through the activation of JNK and p38 MAPK pathways and caspase-3 activation. []

Q13: How effective is bpV(phen) in animal models of disease?

A: BpV(phen) has shown promising results in various animal models. For instance, it significantly reduced the progression of Leishmania infection in mice, highlighting its potential as an anti-parasitic agent. [, ] Additionally, in a rat model of spinal cord injury, intrathecal infusions of bpV(phen) showed remarkable neuroprotective effects, significantly improving axonal survival and functional recovery. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)